POLY((M-PHENYLENEVINYLENE)-CO-(2 5-DIOC

Catalog No.
S1822487
CAS No.
184431-56-9
M.F
C41H74N10O11S
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
POLY((M-PHENYLENEVINYLENE)-CO-(2 5-DIOC

CAS Number

184431-56-9

Product Name

POLY((M-PHENYLENEVINYLENE)-CO-(2 5-DIOC

Molecular Formula

C41H74N10O11S

Molecular Weight

0

Poly[(m-phenylenevinylene)-co-(2,5-dioctoxy-p-phenylenevinylene)](PmPV) is a conjugated luminescent polymer with meta linked phenylene ring within the backbone. It has a good non-linear optical response and a high degree of crystallinity.
Semi-conjugated, light-emitting polymer.

Poly[(m-phenylenevinylene)-co-(2,5-dioctoxy-p-phenylenevinylene)] (CAS 184431-56-9), commonly known as PmPV, is a specialized semi-conjugated light-emitting copolymer distinguished by its predominantly trans configuration and alternating meta- and para-phenylenevinylene linkages. In industrial and advanced research procurement, PmPV is primarily sourced as a non-covalent dispersant and wrapping agent for carbon nanotubes (CNTs), as well as an active material for organic optoelectronics . Unlike fully conjugated linear polymers, the meta-linkage in PmPV induces a helical backbone conformation that is highly soluble in organic solvents like chloroform. This structural feature allows it to form irreversibly bound complexes with single-walled carbon nanotubes (SWCNTs) without requiring destructive covalent functionalization, making it a critical material for high-purity nanocomposite formulation and optoelectronic device fabrication [1].

Buyers attempting to substitute PmPV with fully para-linked conjugated polymers, such as standard PPV or MEH-PPV, frequently encounter failures in dispersion stability and sorting selectivity [1]. Standard linear polymers lack the intrinsic helical conformation required to physically wrap and isolate individual SWCNTs, leading to rapid agglomeration and bundle formation in solution. Furthermore, while generic surfactants (like SDS) or covalent functionalization can disperse CNTs, covalent modification permanently disrupts the sp2 hybridization of the nanotube walls, degrading their intrinsic thermal and electrical conductivity [2]. PmPV circumvents these issues by providing robust non-covalent wrapping that preserves the optoelectronic integrity of the nanotubes while offering precise, diameter-specific sorting capabilities that generic alternatives cannot replicate.

Conformation-Controlled Size Selectivity for SWCNT Sorting

PmPV exhibits an intrinsic helical conformation that allows it to selectively wrap and suspend specific single-walled carbon nanotubes based on diameter. When applied to raw HiPco SWCNT mixtures containing approximately 15 different tube types, PmPV selectively isolates tubes with chiralities of (11,6), (11,7), and (12,6), corresponding to a narrow diameter range of 1.19 to 1.25 nm [1]. In contrast, non-helical polymers provide broad, non-selective dispersion. Smaller diameter tubes are held loosely by the PmPV helix and precipitate out under centrifugation, leaving a highly purified, diameter-specific suspension [1].

Evidence DimensionSWCNT Diameter Selectivity
Target Compound DataSelectively isolates 1.19-1.25 nm diameter tubes ((11,6), (11,7), (12,6))
Comparator Or BaselineStandard non-helical polymers (Non-selective dispersion of all ~15 HiPco tube diameters)
Quantified DifferenceFilters out smaller/larger tubes, yielding a specific 1.19-1.25 nm SWCNT fraction
ConditionsHiPco SWCNT mixture suspended in PmPV/chloroform, separated via centrifugation

Enables the procurement of a single polymer to achieve non-destructive, highly specific chirality sorting of carbon nanotubes for advanced semiconductor applications.

Nanotube Percolation Threshold in Composite Formulation

The strong non-covalent pi-pi interactions and helical wrapping mechanism of PmPV drastically alter the electrical percolation behavior of carbon nanotube composites. While standard epoxy matrices typically exhibit a percolation limit for carbon nanotubes at low loadings of 0.1 wt.% to 0.2 wt.%, PmPV maintains a dispersed, non-percolating network up to a loading of 8.5 wt.% [1]. This indicates a measurable ability of PmPV to coat and isolate individual nanotubes, preventing the premature formation of conductive pathways that occur in standard polymer matrices.

Evidence DimensionElectrical Percolation Threshold (wt.% of CNTs)
Target Compound Data8.5 wt.% CNT loading
Comparator Or BaselineStandard epoxy matrices (0.1-0.2 wt.% CNT loading)
Quantified Difference>40-fold increase in the percolation threshold before network shorting
ConditionsCarbon nanotubes dispersed in polymer matrices, measuring the onset of electrical conductivity

Allows formulators to create highly loaded, stable CNT masterbatches and composite inks without premature electrical shorting or severe agglomeration.

Optical Tuning via Meta-Linkage Induced Stokes Shift

The inclusion of the meta-phenylenevinylene linkage in PmPV alters its optical properties compared to fully para-linked analogs like MEH-PPV. PmPV exhibits a maximum absorbance at 402 nm and a fluorescence emission at 452 nm in chloroform, resulting in a 50 nm Stokes shift . In contrast, fully conjugated MEH-PPV typically emits in the orange-red region (~580 nm) and suffers from higher self-absorption due to a smaller Stokes shift [1]. The meta-linkage in PmPV disrupts the conjugation length, blue-shifting the emission and reducing self-quenching in solid-state films.

Evidence DimensionEmission Wavelength and Self-Absorption
Target Compound DataEmission at 452 nm (blue/green) with a 50 nm Stokes shift
Comparator Or BaselineMEH-PPV (Emission ~580 nm, smaller Stokes shift)
Quantified Difference~128 nm blue-shift in emission with reduced overlap between absorption and emission spectra
ConditionsPhotoluminescence measured in dilute chloroform solution and solid-state films

Provides a measurable advantage in OLED manufacturing by minimizing self-quenching and enabling tunable blue/green emission profiles.

Non-Destructive SWCNT Sorting and Purification

Directly leveraging the 1.19-1.25 nm diameter selectivity demonstrated in Section 3, PmPV is a highly effective procurement choice for laboratories and manufacturers needing to extract specific SWCNT chiralities from raw soot. Because the wrapping is non-covalent, the intrinsic sp2 carbon lattice remains intact, preserving the nanotubes' maximum electrical and thermal conductivities for use in high-performance nanoelectronics [1].

High-Loading Carbon Nanotube Masterbatches

Based on its exceptionally high percolation threshold (8.5 wt.%), PmPV is utilized for formulating highly concentrated CNT dispersions and masterbatches. Manufacturers can procure PmPV to stabilize large quantities of nanotubes in solution without premature agglomeration or phase separation, which is critical for producing uniform conductive inks and advanced structural composites [2].

Active Emissive Layers in Blue/Green OLEDs

Due to the meta-linkage-induced large Stokes shift and 452 nm emission peak, PmPV serves as an excellent active layer or host matrix in organic light-emitting diodes. It is specifically selected over standard MEH-PPV when device architectures require reduced self-quenching and stable blue/green luminescence, often in combination with electron-transporting carbon nanomaterials .

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